8-Methyl-3-((4-methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-((4-methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3-((4-methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted amines with diketones or β-diketones under acidic or basic conditions. The reaction conditions often require the use of catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium ethoxide) to facilitate the formation of the imidazo[1,2-a]pyrazine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization techniques, including the use of green chemistry principles, are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.
Addition: Electrophilic addition reactions may involve reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, substituted derivatives, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 8-Methyl-3-((4-methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which 8-Methyl-3-((4-methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar core structure and exhibit comparable biological activities.
Piperazines: Compounds containing piperazine rings are structurally related and often possess similar pharmacological properties.
Methylated derivatives: Other compounds with methyl groups at similar positions may have analogous effects and applications.
Uniqueness: 8-Methyl-3-((4-methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine stands out due to its specific substitution pattern and the presence of both imidazo and piperazine rings. This unique combination contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5/c1-11-13-15-9-12(18(13)4-3-14-11)10-17-7-5-16(2)6-8-17/h9,11,14H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOVAJRHXRWKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC=C(N2CCN1)CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.